Methylglyoxal
Description
Methylglyoxal (MGO) is a highly reactive α-dicarbonyl compound (C₃H₄O₂) produced endogenously as a byproduct of glycolysis, primarily through non-enzymatic phosphate elimination from dihydroxyacetone phosphate (DHAP) . Elevated MGO levels are strongly associated with hyperglycemia, metabolic diseases (e.g., diabetes, obesity), and age-related pathologies due to its ability to form advanced glycation end-products (AGEs), which disrupt cellular functions and promote oxidative stress . MGO is also implicated in mitochondrial dysfunction, protein aggregation, and DNA modification, contributing to organ damage and neurodegenerative diseases .
Properties
IUPAC Name |
2-oxopropanal | |
|---|---|---|
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InChI |
InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3 | |
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InChI Key |
AIJULSRZWUXGPQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)C=O | |
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Molecular Formula |
C3H4O2 | |
| Record name | METHYLGLYOXAL | |
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DSSTOX Substance ID |
DTXSID0021628 | |
| Record name | Methyl glyoxal | |
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Molecular Weight |
72.06 g/mol | |
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Physical Description |
Methylglyoxal is a clear yellow slightly viscous liquid with a pungent odor. Yellowish-green vapors. Faintly acidic to litmus. (NTP, 1992), Clear to yellow hygroscopic liquid with a pungent odor; [HSDB], Solid, yellow mobile hygroscopic liquid which polymerizes readily; pungent stinging odour | |
| Record name | METHYLGLYOXAL | |
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| Record name | Methylglyoxal | |
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| Record name | Pyruvaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
162 °F at 760 mmHg (NTP, 1992), 72 °C at 760 mm Hg | |
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| Record name | METHYL GLYOXAL | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Soluble in water and alcohol, giving colorless solutions, Soluble in ethanol, ether, benzene, miscible with water and most solvents and oils (yellow solutions), miscible (in ethanol) | |
| Record name | METHYLGLYOXAL | |
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Density |
1.06 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0455 at 24 °C, Bulk density: 10 lb/gal at 20 °C, Density: 1.20 at 20 °C/20 °C, 1.041-1.048 | |
| Record name | METHYLGLYOXAL | |
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Vapor Pressure |
26.7 [mmHg] | |
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Color/Form |
Clear, yellow liquid, Yellow, hygroscopic liquid | |
CAS No. |
78-98-8, 51252-84-7 | |
| Record name | METHYLGLYOXAL | |
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| Record name | METHYL GLYOXAL | |
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Melting Point |
< 25 °C | |
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Preparation Methods
Industrial Synthesis via Carbohydrate Degradation
Industrial production of methylglyoxal primarily relies on the degradation of carbohydrates using enzymatic or chemical catalysts. The overexpression of This compound synthase (MGS) in microbial systems enables the conversion of dihydroxyacetone phosphate (DHAP) into MGO, a byproduct of glycolysis . This method leverages metabolic engineering to enhance yield, with optimized bacterial strains achieving MGO concentrations exceeding 80 mM in bioreactors .
A critical challenge in this approach is the separation of MGO from aqueous reaction mixtures. Industrial processes often employ vacuum distillation under reduced pressure (100–200 mbar) to isolate MGO while minimizing thermal degradation . For example, a patented method describes the dehydration of this compound dimethyl acetal (MGDA) precursors, followed by catalytic hydrolysis to yield anhydrous MGO . This process achieves a purity of 86.5% MGDA, with residual water content below 5% .
Catalytic Acetalization and Distillation Processes
The synthesis of this compound dimethyl acetal (MGDA) serves as a precursor for anhydrous MGO production. A patent by outlines a rhythmic batch reaction system using methanol and this compound in the presence of acidic ion-exchange resins (e.g., Dowex 50WX8). Key steps include:
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Azeotropic Distillation : Removing water-methanol azeotropes at 500 mbar to concentrate MGDA .
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Recycling Intermediates : Unreacted methanol and MGDA are cycled back into subsequent batches, improving overall yield to 84.4% over 12 reaction steps .
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Phase Separation : Distillation column outputs are separated into aqueous and organic phases, with the latter containing 86.5% MGDA .
Table 1: Yield Data for MGDA Synthesis Across Reaction Cycles
| Cycle | MG Input (mol) | MGDA Output (g) | Purity (%) | Cumulative Yield (%) |
|---|---|---|---|---|
| 1 | 5.5 | 296.2 | 45.6 | 14.2 |
| 6 | 33.0 | 581.1 | 89.5 | 76.8 |
| 12 | 55.0 | 5474.7 | 84.4 | 84.4 |
Data adapted from , demonstrating yield improvement through intermediate recycling.
Laboratory-Scale Synthesis and Purification
Laboratory methods prioritize purity for analytical applications. A validated protocol involves:
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Derivatization : Reacting MGO with 1,2-diamino-4,5-dimethoxybenzene (DDB) in trifluoroacetic acid (TFA) to form 6,7-dimethoxy-2-methylquinoxaline (DMQ) .
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RP-HPLC Analysis : Quantifying DMQ using a C18 column with UV detection at 254 nm, achieving a detection limit of 0.5 μM .
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Impurity Removal : Commercial MGO often contains formaldehyde (up to 12%); purification via Dowex 50WX8 chromatography reduces impurities to <0.1% .
Reaction kinetics studies show that derivatization efficiency peaks at 50 μM DDB, with >95% conversion within 60 minutes . This method is critical for quantifying MGO in biological samples, such as plasma from diabetic patients .
Biochemical Production Pathways
In biological systems, MGO forms as a byproduct of glycolysis, lipid peroxidation, and threonine catabolism . Key pathways include:
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Glycolytic Side Reactions : Non-enzymatic elimination of phosphate from glyceraldehyde-3-phosphate (G3P) and DHAP generates MGO at rates of 0.1–0.4% per glucose molecule .
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Detoxification via Glyoxalase System : Glutathione-dependent conversion of MGO to D-lactate, involving glyoxalase I and II enzymes .
Biotechnological applications exploit E. coli strains engineered with MGS, achieving titers of 12 g/L in fed-batch fermentations . However, scalability remains limited compared to chemical methods.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison Based on Yield, Scalability, and Applications
| Method | Yield (%) | Scalability | Purity (%) | Key Application |
|---|---|---|---|---|
| Industrial Catalysis | 84.4 | High | 86.5 | Bulk chemical production |
| Laboratory Derivatization | >95 | Low | 99.9 | Analytical quantification |
| Biochemical Production | 70–80 | Moderate | 75–85 | Biomedical research |
Sources: for industrial data, for laboratory methods, for biochemical pathways.
The industrial catalytic process excels in scalability but requires complex distillation infrastructure. Laboratory methods offer ultra-high purity but are impractical for large-scale use. Biochemical routes, while environmentally sustainable, face challenges in yield consistency.
Chemical Reactions Analysis
Types of Reactions: Methylglyoxal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyruvic acid.
Reduction: It can be reduced to form lactaldehyde.
Substitution: this compound reacts with amino acids, peptides, and proteins to form advanced glycation end products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: this compound reacts with amino acids under physiological conditions to form advanced glycation end products
Major Products:
Oxidation: Pyruvic acid.
Reduction: Lactaldehyde.
Substitution: Advanced glycation end products such as hydroimidazolone and carboxyethyl-lysine
Scientific Research Applications
Antimicrobial Properties
Methylglyoxal as an Antibacterial Agent
This compound has been identified as a key antimicrobial component in manuka honey, exhibiting broad-spectrum antibacterial activity. Research indicates that it effectively inhibits multidrug-resistant strains of Pseudomonas aeruginosa, a common pathogen in burn infections. In a study involving 53 clinically isolated strains, MGO demonstrated minimum inhibitory concentrations (MICs) ranging from 128 to 512 μg/ml (1.7–7.1 mM) against these resistant bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Table 1: Antimicrobial Efficacy of this compound
| Bacteria | MIC (μg/ml) | Notes |
|---|---|---|
| Pseudomonas aeruginosa | 128-512 | Effective against multidrug-resistant strains |
| Staphylococcus aureus | 50-100 | Found in manuka honey |
| Escherichia coli | 200 | Significant antibacterial activity |
Neurological Implications
Role in Neuroprotection and Anxiety Reduction
Recent studies have highlighted the potential neuroprotective effects of this compound. It has been shown to reduce anxiety-like behaviors in animal models, suggesting that it may play a role in modulating stress responses . The glyoxalase system, which detoxifies MGO, is crucial for neuronal health, especially under conditions of oxidative stress.
Diabetes and Metabolic Disorders
Pathophysiological Role in Diabetes
This compound is implicated in the pathogenesis of type 2 diabetes through its contribution to the formation of AGEs. These compounds can lead to vascular complications and other age-related diseases . Strategies to lower MGO levels have been explored as potential therapeutic interventions to mitigate these complications. For instance, glyoxalase inducers and MGO scavengers are being investigated for their ability to reduce MGO accumulation and its associated detrimental effects.
Table 2: Impact of this compound on Diabetes
| Condition | Mechanism | Potential Interventions |
|---|---|---|
| Type 2 Diabetes | Formation of AGEs leading to vascular damage | Glyoxalase inducers |
| Vascular Complications | Impaired endothelial function due to AGEs | MGO scavengers |
| Chronic Inflammation | Increased oxidative stress | Dietary modifications |
Dietary Sources and Health Implications
Dietary this compound and Inflammation
Recent epidemiological studies have suggested that dietary intake of this compound may be inversely associated with low-grade inflammation markers in humans. A cohort study indicated that higher habitual intake of MGO correlated with lower inflammatory responses, although it also showed associations with impaired microvascular function . This highlights the dual nature of dietary dicarbonyls, where moderation may be key.
Cancer Research
Association with Cancer Risk
Emerging research suggests that this compound may be linked to cancer risk through its role in metabolic dysregulation and inflammation . Understanding the mechanisms by which MGO contributes to tumorigenesis could provide insights into preventive strategies against cancer.
Mechanism of Action
Methylglyoxal exerts its effects primarily through the formation of advanced glycation end products. These products are formed when this compound reacts with amino acids, peptides, and proteins. The advanced glycation end products can alter the structure and function of proteins, leading to cellular dysfunction and contributing to the development of various diseases . The glyoxalase system, which includes glyoxalase 1 and glyoxalase 2, plays a crucial role in detoxifying this compound and preventing its harmful effects .
Comparison with Similar Compounds
Comparison with Similar Dicarbonyl Compounds
Structural and Chemical Properties
MGO and its analogs, such as glyoxal (C₂H₂O₂), malondialdehyde (MDA, C₃H₄O₂), and acrolein (C₃H₄O), share reactive carbonyl groups but differ in structure and reactivity. The methyl group in MGO enhances its electrophilicity compared to glyoxal, making it more reactive toward nucleophilic targets like arginine and lysine residues in proteins . Acrolein, an α,β-unsaturated aldehyde, exhibits distinct reactivity due to its conjugated double bond, favoring Michael addition reactions .
Table 1: Structural and Reactivity Comparison
| Compound | Formula | Key Features | Reactivity Profile |
|---|---|---|---|
| This compound | C₃H₄O₂ | α-dicarbonyl, methyl group | Forms hydroimidazolones, argpyrimidine |
| Glyoxal | C₂H₂O₂ | α-dicarbonyl, smallest dicarbonyl | Forms imidazolinones, cross-links DNA |
| Malondialdehyde | C₃H₄O₂ | β-dicarbonyl, lipid peroxidation byproduct | Forms MDA-lysine adducts (e.g., M1-dG) |
| Acrolein | C₃H₄O | α,β-unsaturated aldehyde | Forms Michael adducts with glutathione |
Sources and Metabolic Pathways
- MGO : Primarily generated via glycolysis (DHAP degradation) and threonine catabolism . Detoxified by the glyoxalase system (GLO1 and GLO2) into D-lactate, which enters the TCA cycle .
- Glyoxal : Derived from lipid peroxidation, glucose autoxidation, and photochemical reactions in the atmosphere . Detoxified by aldose reductase and glyoxalase I .
- MDA : A lipid peroxidation marker formed from polyunsaturated fatty acids .
- Acrolein: Produced during combustion processes and endogenous lipid peroxidation .
Reactivity and Detoxification Mechanisms
- MGO: Preferentially trapped by flavonoids (e.g., quercetin, hesperetin) and carnosine via adduct formation. Scavenging efficiency varies: hesperetin (85%) > quercetin (73%) > metformin (17%) .
- Glyoxal: Universally scavenged by flavonoids with ~70–85% efficiency, independent of substituents .
- Synergy : Quercetin and phloretin combined enhance MGO trapping by 20% compared to individual use .
- Detoxification Systems: Carnosine neutralizes both MGO and glyoxal via its imidazole ring, while mycobacteria employ alternate pathways (e.g., Rv0577 enzyme) in the absence of glutathione .
Table 2: Scavenging Efficiency of Bioactive Compounds
| Compound | MGO Trapping (%) | Glyoxal Trapping (%) | Reference |
|---|---|---|---|
| Hesperetin | 85.41 ± 2.71 | ~75 | |
| Quercetin | 73.01 ± 1.89 | ~70 | |
| Carnosine | 60–80* | 60–80* | |
| Metformin | 17.42 ± 3.57 | N/A |
*Estimated from in vivo studies.
Toxicity and Pathological Implications
- MGO: Induces mitochondrial dysfunction, AGE-mediated protein aggregation, and DNA mutations at physiological concentrations . Linked to diabetic complications (retinopathy, nephropathy) and neurodegenerative diseases .
- Glyoxal : Less toxic than MGO but contributes to AGE formation and cross-linking of extracellular matrix proteins .
- Acrolein: Potent neurotoxin and carcinogen due to its irreversible adduct formation with cellular macromolecules .
Research Findings and Key Insights
- Therapeutic Strategies: Carnosine and flavonoids (e.g., quercetin) show promise in mitigating MGO toxicity, though efficacy varies by compound .
- Detoxification Pathways : Mycobacteria lacking glutathione utilize Rv0577 for MGO detoxification, highlighting evolutionary diversity in carbonyl stress responses .
- Environmental Impact : Atmospheric MGO and glyoxal contribute to climate-relevant aerosols, with MGO forming light-absorbing "brown carbon" .
Biological Activity
Methylglyoxal (MGO) is a reactive dicarbonyl compound that arises as a by-product of glycolysis and has garnered significant attention due to its diverse biological activities. This article explores the biological activity of MGO, focusing on its antibacterial, antifungal, immunomodulatory, and potential genotoxic effects, supported by data tables and case studies.
1. Antibacterial and Antifungal Activity
MGO exhibits notable antibacterial properties, particularly against gram-positive bacteria. Research indicates that MGO has effective minimum inhibitory concentrations (MICs) against various bacterial strains, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.0078 - 0.125% (v/v) | 0.0312 - 2% (v/v) |
| Escherichia coli | 0.0156 - 0.5% (v/v) | 0.0625 - 1% (v/v) |
| Pseudomonas aeruginosa | 0.0312 - 0.5% (v/v) | 0.125 - 2% (v/v) |
Additionally, MGO demonstrates antifungal activity against various fungal pathogens, with MIC values ranging from 0.0156 to 1% for yeasts like Candida albicans and Candida guilliermondii .
The mechanisms underlying the antimicrobial action of MGO include:
- Protein and Nucleic Acid Modification : MGO can covalently modify proteins and nucleic acids, leading to impaired cellular functions such as protein synthesis and DNA replication .
- Biofilm Disruption : MGO has been shown to inhibit biofilm formation significantly across tested isolates, with inhibition percentages reaching up to 92% at optimal concentrations .
3. Immunomodulatory Effects
Recent studies have highlighted the role of MGO as an immunomodulator in cancer therapy. For instance, MGO enhances the radiosensitivity of rectal cancer cells by promoting the production of reactive oxygen species (ROS), which can induce immunogenic cell death . This effect is mediated through the activation of pathways such as cyclic guanosine monophosphate AMP synthase-stimulator of interferon genes (cGAS-STING), which enhances immune cell infiltration in tumors .
4. Genotoxicity and Neurotoxicity Concerns
While MGO has beneficial applications, concerns regarding its potential genotoxic effects have been raised. Studies indicate that MGO can form adducts with DNA and proteins, which may contribute to mutagenicity . Furthermore, dietary exposure to MGO has been associated with risks for neurotoxicity under certain conditions, particularly in diabetic patients where endogenous levels are elevated .
Table 2: Summary of Genotoxicity Studies on this compound
| Study Type | Findings |
|---|---|
| Salmonella Mutagenicity Test | Induced mutations in specific strains |
| DNA Adduct Formation | Associated with increased risk in diabetes |
| Physiologically Based Kinetic Modeling | Suggested neurotoxic risks under certain conditions |
Case Study: Dietary Impact on Inflammation
A cohort study involving 2,792 participants revealed that habitual intake of dietary MGO was associated with lower levels of low-grade inflammation . This suggests a potentially beneficial role for dietary MGO in managing inflammatory conditions.
Case Study: Cancer Treatment
In a clinical setting involving patients with locally advanced rectal cancer (LARC), the administration of MGO alongside radiation therapy improved treatment responses by enhancing tumor sensitivity to radiation . This study utilized advanced analytical techniques such as ultrahigh-performance liquid chromatography-mass spectrometry to assess the effects.
Q & A
Q. How is methylglyoxal formed in biological systems, and what methodologies are used to quantify its endogenous levels?
this compound (MG) is primarily a by-product of glycolysis, formed via non-enzymatic degradation of triose phosphates (dihydroxyacetone phosphate and glyceraldehyde-3-phosphate). Advanced detection methods include high-performance liquid chromatography (HPLC) with derivatization agents like o-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine, which traps MG for stable quantification . To avoid artifacts, researchers must validate assays against phosphate elimination from triose phosphates and carbohydrate degradation under experimental conditions .
Q. What role does this compound play in the formation of advanced glycation end-products (AGEs)?
MG reacts with arginine and lysine residues in proteins to form AGEs such as hydroimidazolone (MG-H1) and Nε-(carboxyethyl)lysine (CEL). These modifications disrupt protein-ligand interactions and enzyme activity. Key methodologies to study this include peptide mapping with tryptic digestion, HPLC, and molecular dynamics simulations to identify modification hotspots (e.g., Arg-410 in human serum albumin) .
Q. How can researchers distinguish between free and protein-bound this compound in cellular systems?
Immunoblotting with monoclonal antibodies specific for MG-modified proteins (e.g., Invitrogen’s 9F11 antibody) is critical, as these antibodies do not detect free MG . Complementary approaches include stable isotopic dilution analysis coupled with tandem mass spectrometry (MS/MS) to quantify MG-H1 adducts .
Advanced Research Questions
Q. What experimental models are suitable for studying this compound's role in metabolic disorders like diabetes and hypertension?
- Animal Models : High-fructose diet-fed Sprague-Dawley rats exhibit elevated MG levels, upregulated renin-angiotensin system components, and hypertension. Key endpoints include blood pressure monitoring, HPLC-based MG quantification, and qPCR/Western blotting for gene/protein expression .
- Cell Models : Vascular smooth muscle cells (VSMCs) from hypertensive rats show baseline oxidative stress and NF-κB activation, which are exacerbated by exogenous MG. Use N-acetylcysteine to dissect ROS-dependent pathways .
Q. How do methodological discrepancies in MG detection (e.g., commercial standards) impact data reliability?
Commercial MG solutions may contain impurities or oligomers, leading to overestimation. Researchers should validate standards via NMR or prepare derivatives in-house. For honey samples, derivatization with pentafluorobenzyl hydroxylamine and internal standardization with anisole improves accuracy .
Q. What mechanisms explain this compound's disruption of insulin signaling independent of reactive oxygen species (ROS)?
In L6 muscle cells, MG directly binds insulin receptor substrate-1 (IRS-1), inhibiting tyrosine phosphorylation and downstream Akt/ERK activation. This effect is ROS-independent, as shown by unchanged intracellular ROS levels upon MG treatment. Use ROS scavengers (e.g., NAC) and site-directed mutagenesis to confirm adduct-specific effects .
Q. How do astrocytes and neurons differentially handle this compound detoxification?
Astrocytes rely on the glyoxalase system (GLO1/2) due to higher glycolytic flux, while neurons use alternative reductases. Compare cell-type-specific enzyme activities via spectrophotometric assays and siRNA-mediated GLO1 knockdown to assess cytotoxicity thresholds .
Data Contradiction & Resolution
Q. Why do studies report conflicting roles of this compound in oxidative stress?
MG can both induce oxidative stress (via depleting glutathione) and act independently of ROS (e.g., in insulin resistance). Context matters:
Q. How can researchers reconcile discrepancies in AGE quantification across tissues?
AGE levels vary due to tissue-specific detoxification efficiency (e.g., renal vs. neural tissue). Standardize protocols:
- For MG-H1, use MS/MS with deuterated internal standards .
- For CEL, employ immunoassays validated against synthetic adducts .
Methodological Innovations
Q. What advanced techniques are used to map this compound modification sites in proteins?
- Peptide Mapping : Tryptic digestion followed by LC-MS/MS identifies modification hotspots (e.g., Arg-410 in albumin). Competitive binding assays (e.g., ketoprofen) confirm functional consequences .
- Molecular Dynamics : Simulate structural distortions caused by MG adducts to predict disruption of hydrogen bonding (e.g., Tyr-411 destabilization in albumin) .
Q. How can genome-wide this compound damage be assessed?
Quantify the DNA adduct MGdG via LC-MS/MS and correlate with comet assays for strand breaks. Use glyoxalase I (GLO1) inhibitors to induce endogenous MG accumulation and study apoptosis-linked DNA damage .
Tables
Q. Table 1: Key this compound Modification Sites and Functional Impacts
Q. Table 2: Comparison of MG Detection Methods
Key Recommendations for Researchers
- Standardization : Validate MG standards and antibodies rigorously.
- Model Selection : Use hypertensive rodent models or VSMCs for metabolic studies, and Caenorhabditis elegans for developmental toxicity .
- Multi-Omics Integration : Combine proteomics (DCP analysis) and transcriptomics (e.g., NF-κB targets) to map systemic MG effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
